1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
Description
This compound belongs to the dihydropyrimidine class, characterized by a partially saturated pyrimidine ring system. Key structural features include:
- 2-Phenyl substituent: Enhances aromatic interactions in biological or material systems.
- 4-Pyrrolidin-1-yl group: A cyclic amine that improves solubility and modulates electronic properties.
- 6-Sulfanylidene (thione) moiety: A sulfur-containing functional group that influences redox behavior and hydrogen bonding.
- 5-Ethanone substituent: A ketone group that may participate in tautomerism or serve as a reactive site for derivatization.
Properties
IUPAC Name |
1-(2-phenyl-6-pyrrolidin-1-yl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11(20)13-15(19-9-5-6-10-19)17-14(18-16(13)21)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELLENQJOISGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=NC1=S)C2=CC=CC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyrrolidine ring.
Construction of the Dihydropyrimidine Core: This is typically done through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Sulfanylidene Group: This step may involve the use of sulfur-containing reagents under controlled conditions to introduce the sulfanylidene moiety.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-PHENYL-4-(PYRROLIDIN-1-YL)-6-SULFANYLIDENE-1,6-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Findings from Structural Comparisons:
Pyrazolo-pyrimidines (e.g., ) exhibit fused ring systems that enhance planar stacking but reduce solubility compared to dihydropyrimidines.
Substituent Effects :
- Sulfanylidene (S) vs. Sulfonyl (SO2) : The thione group in the target may act as a hydrogen-bond acceptor, while sulfonyl groups (e.g., ) are stronger electron-withdrawing moieties.
- Pyrrolidinyl vs. Morpholine : Both cyclic amines improve solubility, but morpholine’s oxygen atom (e.g., ) offers additional hydrogen-bonding capacity.
Functional Group Reactivity: The ethanone group in the target could undergo keto-enol tautomerism, unlike the stable amide or sulfonamide groups in analogs .
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